Stereochemical Definition Eliminates Chiral Resolution Costs Versus N‑Cyclohexylphthalimide (CAS 2133-65-5)
The target compound is supplied as a single (1R,3S) enantiomer with an enantiomeric excess (e.e.) of ≥97 % as verified by chiral HPLC . In contrast, the generic comparator N‑cyclohexylphthalimide (CAS 2133-65-5) is produced as a racemic mixture and lacks any stereochemical control [1]. When a downstream drug substance requires a specific enantiomer, the racemic comparator obligates a preparative chiral separation step. Literature surveys of process‑scale resolutions indicate a typical mass recovery of 35–45 % for the desired enantiomer and an additional purification cost of $1,200–$2,500 per kg of isolated product [2]. Using the pre‑resolved target compound avoids these losses entirely.
| Evidence Dimension | Enantiomeric excess and cost of stereochemical procurement |
|---|---|
| Target Compound Data | e.e. ≥97 % (single (1R,3S) isomer) |
| Comparator Or Baseline | N-cyclohexylphthalimide (CAS 2133-65-5): racemic, 0 % e.e. |
| Quantified Difference | Target compound eliminates a 55–65 % mass loss during resolution and saves $1,200–$2,500 per kg in purification costs |
| Conditions | Chiral HPLC analysis (Chiralpak IA, hexane/EtOH 90:10, 1.0 mL min⁻¹); cost estimate based on published process‑scale chiral resolution data |
Why This Matters
Procurement of the pre‑resolved (1R,3S) intermediate removes the largest variable‑cost step in chiral amine synthesis and accelerates scale‑up timelines.
- [1] PubChem Compound Summary CID 82375, N-cyclohexylphthalimide. View Source
- [2] Sheldon, R. A. Chirotechnology: Industrial Synthesis of Optically Active Compounds, pp. 62–68 (Marcel Dekker, 1993). View Source
